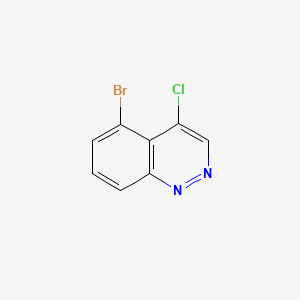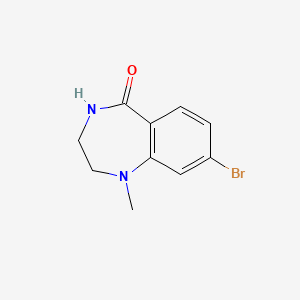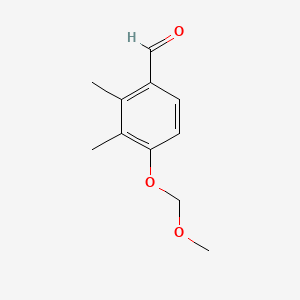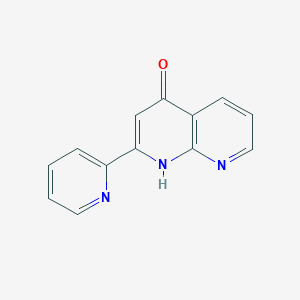
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one: is a heterocyclic organic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic conditions. Another method is the metal-catalyzed synthesis , where transition metals like palladium or copper are used as catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as halides or alkyl groups can substitute the hydrogen atoms on the naphthyridine ring.
Nucleophilic Addition: : Reagents like Grignard reagents or organolithium compounds can add to the carbonyl group of the naphthyridine ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted naphthyridines, and adducts resulting from nucleophilic addition reactions.
Scientific Research Applications
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one has found applications in various scientific research fields:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one is compared with other similar compounds, such as gemifloxacin and hybrid pharmacophores containing 1,8-naphthyridine cores These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
Gemifloxacin
Hybrid pharmacophores containing 1,8-naphthyridine cores
Other 1,8-naphthyridine derivatives
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-12-8-11(10-5-1-2-6-14-10)16-13-9(12)4-3-7-15-13/h1-8H,(H,15,16,17) |
InChI Key |
MNTQIHFUVMTBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


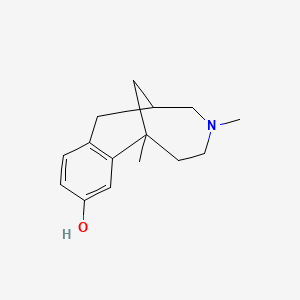
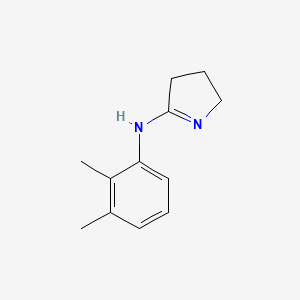
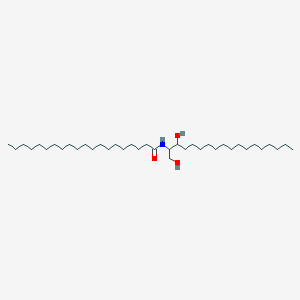
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
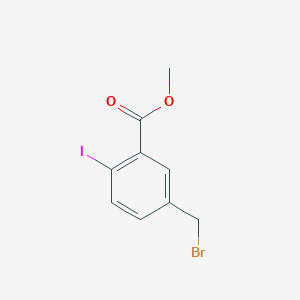

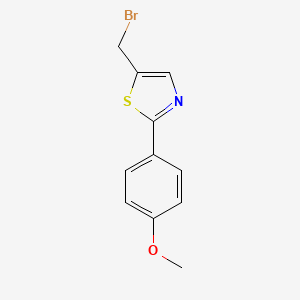
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
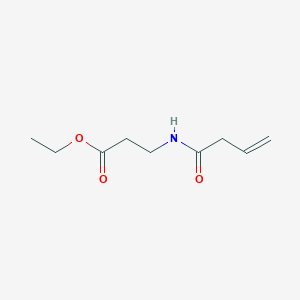
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
